Cas no 874-90-8 (4-Methoxybenzonitrile)

4-Methoxybenzonitrile structure
4-Methoxybenzonitrile structure
4-Methoxybenzonitrile
874-90-8
C8H7NO
133.147281885147
MFCD00001818
40154
70129

4-Methoxybenzonitrile Properties

Names and Identifiers

    • 4-Methoxybenzonitrile
    • Anisonitrile
    • 4-Anisonitrile
    • 4-Cyanoanisole
    • p-Anisonitrile
    • Benzonitrile, 4-methoxy-
    • p-Methoxybenzonitrile
    • p-Cyanoanisole
    • p-Anisylnitrile
    • p-Methoxyphenyl cyanide
    • 4-methoxy benzonitrile
    • 4-methoxy-benzonitrile
    • XDJAAZYHCCRJOK-UHFFFAOYSA-N
    • 4-Methoxybenzonitrile (Anisonitrile)
    • Anisonitrile, 99%
    • 4-methoxybenzenecarbonitrile
    • 1-Cyano-4-methoxybenzene
    • anisonitril
    • anisnitrile
    • 4-Methoxybenzonitril
    • PubChem8162
    • p-Anisonitrile (8CI)
    • 4-Methoxybenzonitrile (ACI)
    • 4-Cyanomethoxybenzene
    • 4-Methoxybenzenenitrile
    • Aubepinenitrile
    • NSC 3777
    • NSC 71539
    • p-Anisolecarbonitrile
    • p-Cyanophenyl methyl ether
    • p-Methoxycyanobenzene
    • +Expand
    • MFCD00001818
    • XDJAAZYHCCRJOK-UHFFFAOYSA-N
    • 1S/C8H7NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3
    • N#CC1C=CC(OC)=CC=1
    • 508117

Computed Properties

  • 133.05300
  • 0
  • 2
  • 1
  • 10
  • 139
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.9
  • nothing
  • 0
  • 33

Experimental Properties

  • 1.56688
  • 33.02000
  • 1.5402 (estimate)
  • dissolution
  • 137°C/20mmHg(lit.)
  • 58.0 to 62.0 deg-C
  • 256-257℃
  • White acicular crystals
  • dissolve in water
  • Hygroscopic
  • 1.1475 (rough estimate)

4-Methoxybenzonitrile Security Information

4-Methoxybenzonitrile Customs Data

  • 29269095
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Methoxybenzonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003ODC-10g
4-Methoxybenzonitrile
874-90-8 98%
10g
$7.00 2024-04-20
A2B Chem LLC
AB70752-10g
4-Methoxybenzonitrile
874-90-8 98%
10g
$6.00 2024-04-19
abcr
AB117698-25 g
4-Methoxybenzonitrile, 97%; .
874-90-8 97%
25 g
€66.70 2023-07-20
Alichem
A015000646-250mg
4-Methoxybenzonitrile
874-90-8 97%
250mg
$475.20 2023-08-31
Ambeed
A117453-10g
4-Methoxybenzonitrile
874-90-8 98%
10g
$8.0 2024-07-18
Apollo Scientific
OR23419-5g
4-Methoxybenzonitrile
874-90-8 99%
5g
£10.00 2022-03-29
Chemenu
CM158342-100g
4-Methoxybenzonitrile
874-90-8 95%+
100g
$54 2022-12-31
Enamine
EN300-07853-0.05g
4-methoxybenzonitrile
874-90-8 95%
0.05g
$19.0 2023-08-31
eNovation Chemicals LLC
D409001-25g
4-Methoxybenzonitrile
874-90-8 97%
25g
$175 2022-06-09
Fluorochem
035884-1g
4-Methoxybenzonitrile
874-90-8 99%
1g
£10.00 2022-03-01

4-Methoxybenzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]palladium ,  2742666-87-9 Solvents: Dichloromethane ;  5 min, rt
1.2 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ,  Water ;  8 h, 100 °C
Reference
Synthesis, coordination and catalytic use of phosphinoferrocene ligands bearing 6-phospha-2,4,6-trioxaadamantane P-donor moieties
Horky, Filip; et al, Journal of Organometallic Chemistry, 2022, 957,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladate(2-), dichlorobis[1-(diphenylphosphino-κP)-1′-[[(sulfomethyl)amino]carb… Solvents: 1,4-Dioxane ,  Water ;  18 h, 100 °C; cooled
1.2 Reagents: Ethyl acetate ,  Water ;  rt
Reference
Phosphinoferrocene Amidosulfonates: Synthesis, Palladium Complexes, and Catalytic Use in Pd-Catalyzed Cyanation of Aryl Bromides in an Aqueous Reaction Medium
Schulz, Jiri; et al, Organometallics, 2012, 31(2), 729-738

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ;  6 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ;  rt
Reference
Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation Processes
Gerber, Roman; et al, Chemistry - A European Journal, 2012, 18(10), 2978-2986

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: (SP-4-2)-Dichloro[1,1′-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosph… Solvents: Dimethylacetamide ;  6 h, rt → 85 °C
Reference
Improving robustness: In situ generation of a Pd(0) catalyst for the cyanation of aryl bromides
Coombs, John R.; et al, Journal of Organic Chemistry, 2017, 82(13), 7040-7044

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: [2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-me… Solvents: Tetrahydrofuran ,  Water ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 min, rt
Reference
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media
Cohen, Daniel T.; et al, Organic Letters, 2015, 17(2), 202-205

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Zinc formate ,  Palladium ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylacetamide ;  rt → 110 °C
Reference
Development of Pd/C-Catalyzed Cyanation of Aryl Halides
Yu, Hannah; et al, Journal of Organic Chemistry, 2011, 76(2), 665-668

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: 2,2′-Bipyridine ,  Tempo ,  Cuprous iodide Solvents: Ethanol ,  Water ;  24 h, rt
Reference
Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis
Yin, Weiyu; et al, Organic Letters, 2013, 15(8), 1850-1853

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Ruthenium (manganese oxide nanorod-supported) Solvents: 2-Methyl-2-butanol ,  Water ;  8 h, 0.5 MPa, 100 °C
Reference
Atomically Dispersed Ru on Manganese Oxide Catalyst Boosts Oxidative Cyanation
Wang, Hai; et al, ACS Catalysis, 2020, 10(11), 6299-6308

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Cobalt (Co@NC, product from ZIF-67@ZIF-8) ,  ZIF 67 ,  Basolite Z 1200 Solvents: Water ;  12 h, 0.1 MPa, 50 °C
Reference
Enhanced catalytic activity of cobalt nanoparticles encapsulated with an N-doped porous carbon shell derived from hollow ZIF-8 for efficient synthesis of nitriles from primary alcohols in water
Sun, Kang-kang; et al, Green Chemistry, 2019, 21(16), 4334-4340

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydroxylamine
Reference
Direct transformation of furan-2-carboxaldehyde to furan-2-carbonitrile; extensions to other aromatic and aliphatic aldehydes
Audoye, Paul; et al, Chimia, 1982, 36(1), 4-6

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Pyridinium, 1-(4-sulfobutyl)-, sulfate, compd. with hydroxylamine (1:1:?) Solvents: p-Xylene ,  Pyridinium, 1-(4-sulfobutyl)-, sulfate (1:1) ;  2 h, 120 °C
Reference
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent
Li, Zhihui; et al, RSC Advances, 2019, 9(31), 17631-17638

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: N-Methyl-2-pyrrolidone
Reference
A simple and highly efficient one-pot chemoselective synthesis of nitriles from aldehydes: mechanistic insight and selectivity control through modulation of electronic and steric factors
Chakraborti, Asit K.; et al, Indian Journal of Chemistry, 2001, (10), 1000-1006

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Formic acid ;  1 min, 5 - 10 °C
1.2 Catalysts: Phosphoric acid ;  5 h, 100 °C
Reference
H3PO4 catalyzed one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde to novel 1,3-diphenyl-1H-pyrazole-4-carbonitrile
Choudhare, Tukaram S.; et al, Journal of Chemical Sciences (Berlin, 2021, 133(3),

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  3 h, 25 °C
Reference
From Anilines to Aryl Ethers: A Facile, Efficient, and Versatile Synthetic Method Employing Mild Conditions
Wang, Dong-Yu; et al, Angewandte Chemie, 2018, 57(14), 3641-3645

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Acetonitrile ,  Hydrogen peroxide Solvents: tert-Butanol ,  Water ;  30 min, 55 °C; 4 h, 55 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium chloride Catalysts: Platinum Solvents: Water
Reference
Hydrogen peroxide oxidation of N,N-dimethylhydrazones promoted by selenium compounds, titanosilicalites or acetonitrile
Giurg, M.; et al, Polish Journal of Chemistry, 2002, 76(12), 1713-1720

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
High-yield synthesis of nitriles by oxidation of aldehyde N,N-dimethylhydrazones with dimethyldioxirane
Altamura, Anna; et al, Tetrahedron Letters, 1998, 39(14), 2009-2012

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hypofluorous acid, acetonitrile (1:1) ;  1 - 3 s, -15 °C
Reference
From aldehydes to nitriles, a general and high yielding transformation using HOF.CH3CN complex
Carmeli, Mira; et al, Tetrahedron Letters, 2006, 47(50), 8969-8972

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Oxygen Catalysts: Gold (carbon nanotube-supported) Solvents: Tetrahydrofuran ;  3 h, rt
Reference
Catalytic Dehydrosulfurization of Thioamides to Nitriles by Gold Nanoparticles Supported on Carbon Nanotubes
Gopi, Elumalai ; et al, ChemCatChem, 2019, 11(23), 5758-5761

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Methylene blue Solvents: Acetonitrile ;  8 h, 25 °C
Reference
Metal-free dehydrosulfurization of thioamides to nitriles under visible light
Xu, Tianxiao; et al, Chemical Communications (Cambridge, 2020, 56(38), 5151-5153

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Triethylamine ,  Tellurium tetrachloride Solvents: Chloroform
Reference
Mild and efficient dehydrosulfurization of thioamides to nitriles induced by tellurium or selenium tetrachloride with triethylamine
Aso, Yoshio; et al, Journal of Chemical Research, 1995, (4), 152-3

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cerium manganese oxide Solvents: Acetonitrile ;  1 h, 2 MPa, 110 °C
Reference
Aerobic oxidation of primary amines into corresponding nitriles over MnxCe1-xOs catalysts prepared by co-impregnation method
Liu, Gui; et al, Molecular Catalysis, 2017, 440, 148-157

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Isoquinoline ,  Copper ,  Ammonium bromide Solvents: Toluene ;  24 h, 1 atm, 100 °C
Reference
Common metal of copper(0) as an efficient catalyst for preparation of nitriles and imines by controlling additives
Wang, Jiaqing; et al, Chemical Communications (Cambridge, 2014, 50(42), 5637-5640

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide Solvents: Acetone ;  4.5 h, rt
Reference
Room Temperature Aerobic Oxidation of Amines by a Nanocrystalline Ruthenium Oxide Pyrochlore Nafion Composite Catalyst
Venkatesan, Shanmuganathan; et al, Chemistry - A European Journal, 2012, 18(20), 6147-6151

Synthetic Circuit 24

Reaction Conditions
1.1 Catalysts: Benzeneseleninic acid Solvents: Methanol ;  24 h, 65 °C
Reference
A scalable production of anisonitrile through organoselenium-catalyzed dehydration of anisaldoxime under solventless conditions
Jing, Xiaobi; et al, Applied Catalysis, 2017, 541, 107-111

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Triethylamine ,  Dimethyl acetylenedicarboxylate Solvents: Acetonitrile ;  3 h, rt
Reference
Mild and efficient method for the synthesis of nitriles
Coskun, Necdet, Synthetic Communications, 2004, 34(9), 1625-1630

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: 2730023-52-4 Solvents: Acetonitrile ;  12 h, 80 °C
Reference
Hydrosilylative reduction of primary amides to primary amines catalyzed by a terminal [Ni-OH] complex
Pandey, Pragati; et al, Chemical Communications (Cambridge, 2021, 57(73), 9204-9207

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide Catalysts: Indium triflate Solvents: Toluene ;  rt; 3 h, reflux
Reference
Highly-efficient conversion of primary amides to nitriles using indium(III) triflate as the catalyst
Mineno, Tomoko; et al, International Journal of Organic Chemistry, 2014, 4(1), 1-6

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ;  0 °C
1.2 Reagents: Methanol ;  0 °C
Reference
N-glycosyl amides as glycosyl donors in stereoselective glycosylation reactions
Pleuss, Norbert; et al, Synthesis, 2005, (1), 122-130

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  53 h, 93 °C
Reference
Dimethyl Carbonate as an Ambident Electrophile
Tundo, Pietro; et al, Journal of Organic Chemistry, 2005, 70(6), 2219-2224

Synthetic Circuit 30

Reaction Conditions
1.1 Catalysts: Stereoisomer of bis[2-[(dimethylamino-κN)methyl]phenyl-κC]-μ-oxobis[μ-(2,2,2-tri… ;  rt → 200 °C; 6 h, 200 °C
Reference
C,N-chelated organotin(IV) compounds as catalysts for transesterification and derivatization of dialkyl carbonates
Weidlich, Tomas; et al, Applied Organometallic Chemistry, 2012, 26(6), 293-300

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  53 h, 90 °C
Reference
Diethyl carbonate
Krapcho, A. Paul; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-10

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Quinuclidine Catalysts: 2,2′-Bipyridine ,  Nickel dichloride ,  [1,1′:4′,1′′-Terphenyl]-4,4′′-dicarboxaldehyde, polymer with 5′-(4-aminophenyl)[… Solvents: Dimethylacetamide ;  5 h, 50 °C
Reference
Covalent organic frameworks editing for efficient metallaphotoredox catalytic carbon-oxygen cross coupling of aryl halides with alcohols
Meng, Di; et al, Catalysis Science & Technology, 2023, 13(5), 1518-1526

Synthetic Circuit 33

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ;  4 h, rt
Reference
Transition-metal-free arylation of alcohols with aryl bromides at room temperature
Zhu, Da-Liang; et al, Synthesis, 2023, 55(4), 637-646

Synthetic Circuit 34

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  1,2-Bis(2-tricyclo[3.3.1.13,7]dec-1-ylethyl) 1,2-diazenedicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
Reference
Separation tagging with cyclodextrin-binding groups: Mitsunobu reactions with bis(2-(1-adamantyl)ethyl) azodicarboxylate (BadEAD) and bis(1-adamantylmethyl) azodicarboxylate (BadMAD)
Dandapani, Sivaraman; et al, Tetrahedron Letters, 2004, 45(35), 6653-6656

Synthetic Circuit 35

Reaction Conditions
1.1 Catalysts: Zinc ,  Tris(dibenzylideneacetone)dipalladium Solvents: Acetonitrile ;  2 h, 70 °C
Reference
Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents
Ushkov, Alexander V.; et al, Journal of the American Chemical Society, 2011, 133(28), 10999-11005

Synthetic Circuit 36

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Nickel ferrite Solvents: Dimethylformamide ;  35 h, 100 °C
Reference
Highly active recyclable heterogeneous nanonickel ferrite catalyst for cyanation of aryl and heteroaryl halides
Matloubi Moghaddam, Firouz; et al, Applied Organometallic Chemistry, 2014, 28(10), 750-755

Synthetic Circuit 37

Reaction Conditions
1.1 Catalysts: (SP-4-3)-Bromobis[(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopen… Solvents: 1,4-Dioxane
Reference
Catalytic cyanation of aryl halides with NaCN in the presence of crowned phosphine complexes of palladium under solid-liquid two-phase conditions
Okano, Tamon; et al, Synlett, 1998, (3), 243-244

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium, dibromo[1,3,5,7-tetradodecyl-1,2,3,5,6,7-hexahydrobenzo[1,2-d:4,5-d′]… Solvents: Dimethylformamide ;  10 h, 95 °C
Reference
N-Heterocyclic carbene-Pd polymers as reusable precatalysts for cyanation and Ullmann homocoupling of aryl halides: the role of solvent in product distribution
Karimi, Babak; et al, ChemCatChem, 2015, 7(14), 2248-2254

Synthetic Circuit 39

Reaction Conditions
1.1 Catalysts: Iron oxide (Fe3O4) Solvents: 1-Butanaminium, N,N,N-tributyl-, bromide, compd. with N1,N1-dimethyl-1,2-ethaned… ;  7 h, 80 °C
Reference
Triple Action of an Attractive Deep Eutectic Solvent in the Synthesis of Aryl Nitriles and Substituted Triazoles Using a Magnetically Reusable Fe3O4@SiO2@PrNCu Catalyst
Mobaraki, Akbar ; et al, ChemistrySelect, 2023, 8(18),

Synthetic Circuit 40

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium ,  Aluminum zinc hydroxide (silylated, imine functionalized) Solvents: Dimethylformamide ;  2 h, 120 °C
Reference
Immobilized palladium nanoparticles on Schiff base functionalized ZnAl layered double hydroxide: A highly stable and retrievable heterogeneous nanocatalyst towards aryl halide cyanations
Caliskan, Melike; et al, Applied Clay Science, 2022, 219,

Synthetic Circuit 41

Reaction Conditions
1.1 Reagents: Pyridine ,  Trifluoroacetic anhydride Solvents: Pyridine
Reference
The Beckmann reactions: rearrangements, elimination-additions, fragmentations, and rearrangement-cyclizations
Gawley, Robert E., Organic Reactions (Hoboken, 1988, 35,

Synthetic Circuit 42

Reaction Conditions
1.1 Catalysts: 2,6-Di-tert-butyl-4-methylphenol ,  Iron chloride (FeCl3) Solvents: Toluene ;  2 min, rt
Reference
Iron and Phenol Co-Catalysis for Rapid Synthesis of Nitriles under Mild Conditions
Meng, Hong; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4617-4623

4-Methoxybenzonitrile Raw materials

4-Methoxybenzonitrile Preparation Products

4-Methoxybenzonitrile Suppliers

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4-Methoxybenzonitrile Related Literature

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